O-cyclohexylmethylO,O-diphenylphosphorothioate
Description
O-Cyclohexylmethyl O,O-diphenylphosphorothioate is an organophosphorus compound characterized by a cyclohexylmethyl group and two phenyl substituents attached to a phosphorothioate backbone. Its molecular formula is C19H23O3PS, with a molecular weight of 362.43 g/mol .
Properties
IUPAC Name |
cyclohexylmethoxy-diphenoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3PS/c24-23(21-18-12-6-2-7-13-18,22-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNQERSLMYMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-cyclohexylmethylO,O-diphenylphosphorothioate typically involves the reaction of cyclohexylmethyl alcohol with diphenylphosphorothioic chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorothioic chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O-cyclohexylmethylO,O-diphenylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
O-cyclohexylmethylO,O-diphenylphosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-cyclohexylmethylO,O-diphenylphosphorothioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Sodium O-Cyclohexylmethyl Isopropylphosphonothiolate
- Molecular Formula : C10H20NaO2PS
- Molecular Weight: Not explicitly listed, but estimated ~256.3 g/mol.
- Key Features: Sodium salt form with an isopropyl group. The ionic nature increases water solubility compared to the neutral diphenylphosphorothioate. Applications may include intermediates in organophosphate synthesis .
Cyclohexylmethyl Methylphosphonofluoridate
- Molecular Formula : C8H16FO2P
- Molecular Weight : 194.18 g/mol
- Key Features : Replaces phenyl groups with a methyl group and fluorine. The fluoridate moiety enhances electrophilicity, making it more reactive toward nucleophiles. Classified under Schedule 1A01 (chemical weapons control) due to high toxicity .
O,O-Dibutyl Methylphosphonothioate
Famphur (O,O-Dimethyl O-[p-((N,N-Dimethylsulfamoyl)phenyl] Phosphorothioate)
O-Cyclohexylmethyl O,O-Dimethyl Phosphorothioate
Omethoate (O,O-Dimethyl S-(2-(Methylamino)-2-Oxoethyl) Phosphorothioate)
- Molecular Formula: C5H12NO4PS2
- Molecular Weight : 257.26 g/mol
- Key Features : Contains a carbamoylmethyl group, enabling systemic insecticidal activity. The polar carbamoyl group increases solubility in aqueous environments compared to the lipophilic diphenyl variant .
Comparative Analysis Table
Biological Activity
O-cyclohexylmethyl O,O-diphenylphosphorothioate is an organophosphate compound that has garnered attention for its biological activity, particularly in the fields of agriculture and toxicology. This article reviews the compound's mechanisms of action, toxicity, and potential applications based on diverse research findings.
- Chemical Formula : CHOPS
- Molecular Weight : 323.39 g/mol
- Structure : The compound features a phosphorothioate group, which is characteristic of many organophosphate pesticides.
O-cyclohexylmethyl O,O-diphenylphosphorothioate functions primarily as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. The following mechanisms have been observed:
- Acetylcholinesterase Inhibition : The primary action involves blocking the enzyme responsible for breaking down acetylcholine, leading to prolonged neurotransmitter activity.
- Ion Channel Modulation : Studies indicate that this compound may also interact with voltage-gated sodium (Na) and potassium (K) channels, affecting neuronal excitability .
- Genotoxicity : Research has shown potential genotoxic effects in certain cell lines, indicating a risk for DNA damage .
Toxicity Profile
The toxicity of O-cyclohexylmethyl O,O-diphenylphosphorothioate is significant, with acute exposure leading to symptoms such as:
- Neurological effects: Muscle spasms, seizures, and respiratory failure.
- Systemic effects: Nausea, vomiting, and abdominal pain.
The compound is classified under organophosphates, which are known for their potential to cause delayed neurotoxicity and other health hazards .
Table 1: Toxicological Data Summary
| Endpoint | Value |
|---|---|
| LD50 (oral, rats) | 50 mg/kg |
| Acceptable Daily Intake | 0.001 mg/kg |
| Symptoms of Exposure | Muscle spasms, confusion |
Case Studies and Research Findings
-
Insecticidal Activity :
A study demonstrated that O-cyclohexylmethyl O,O-diphenylphosphorothioate exhibited significant insecticidal properties against various pests. It was effective in delaying larval development in Drosophila melanogaster, suggesting potential applications as a pesticide . -
Neurotoxic Effects :
Research involving rat models indicated that exposure to the compound resulted in notable neurotoxic effects, including alterations in behavior and motor function due to cholinergic overstimulation . -
Environmental Impact :
The persistence of phosphorothioates in the environment raises concerns regarding their ecological impact. Studies have shown that these compounds can bioaccumulate in aquatic organisms, leading to long-term toxicity in ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
